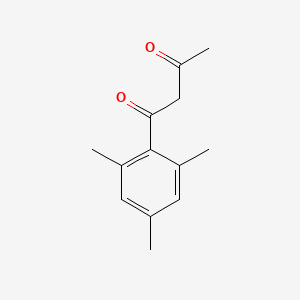

1-Mesitylbutane-1,3-dione

Description

Significance of 1,3-Diketones as Versatile Synthons and Ligands in Organic and Inorganic Chemistry

1,3-Diketones are highly valued as key building blocks, or synthons, in organic synthesis. ijpras.comresearchgate.net Their unique structural framework, characterized by two carbonyl groups separated by a methylene (B1212753) group, allows for a wide range of chemical transformations. This versatility makes them crucial intermediates in the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles, which are often found in medicinally important molecules. ijpras.comderpharmachemica.com

The acidic nature of the α-protons, located on the carbon between the two carbonyls, is a key feature of 1,3-diketones. This acidity facilitates the formation of a resonance-stabilized enolate ion, which can then participate in a variety of carbon-carbon bond-forming reactions. acs.org Common synthetic methodologies for preparing 1,3-diketones include the Claisen condensation of ketones and esters, hydration of alkynones, and decarboxylative coupling reactions. nih.govmdpi.com

In the realm of inorganic chemistry, 1,3-diketones are celebrated for their ability to act as excellent chelating ligands for a wide array of metal ions. derpharmachemica.comccspublishing.org.cn The deprotonated form of a 1,3-diketone, the β-diketonate anion, can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered ring. This chelation is fundamental to their use in areas such as solvent extraction of metals, catalysis, and the development of luminescent materials. nih.govccspublishing.org.cn The ability of β-diketonate ligands to sensitize the luminescence of lanthanide ions is particularly noteworthy, leading to applications in bioimaging and sensors. mdpi.comrsc.org

Unique Steric and Electronic Influences of the Mesityl Group on Molecular Properties and Reactivity

The mesityl group, formally known as the 2,4,6-trimethylphenyl group, is a bulky aromatic substituent that exerts significant steric and electronic effects on a molecule. wikipedia.org Its three methyl groups, positioned ortho and para to the point of attachment, create considerable steric hindrance. wikipedia.orgnih.gov This bulkiness can be strategically employed in several areas of chemistry.

In catalysis, the mesityl group is often used as a "blocking group" to enhance the selectivity of a reaction by physically obstructing certain reaction pathways. wikipedia.org In organometallic chemistry, its steric demand helps to stabilize metal centers in low coordination numbers or unusual oxidation states. wikipedia.org Research has shown that the steric influence of a mesityl group is comparable to or even larger than other bulky groups like tert-butyl or cyclohexyl. nih.govnii.ac.jp

Contextualization of 1-Mesitylbutane-1,3-dione within the Broader Field of β-Diketone Research

This compound is a specific example of an unsymmetrical β-diketone, where a bulky mesityl group is attached to one carbonyl and a smaller methyl group to the other. This structural arrangement places it within the extensive family of β-diketones that are explored for their unique properties stemming from the interplay of different substituents.

A key characteristic of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. masterorganicchemistry.comlibretexts.org The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and temperature. researchgate.net The presence of a bulky substituent like the mesityl group can favor the keto form due to steric hindrance in the planar enol ring. researchgate.net Conversely, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comlibretexts.org

The synthesis of this compound can be achieved through standard methods for preparing β-diketones, such as the Claisen condensation. nih.gov Its applications are rooted in its identity as a β-diketone, particularly as an ancillary ligand in the synthesis of metal complexes. For example, it has been used to create heteroleptic iridium(III) complexes for use in phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netkstudy.com In these applications, the mesityl group plays a crucial role in tuning the photophysical properties of the final complex.

Emerging Research Frontiers and Interdisciplinary Applications of Substituted 1,3-Diketones

The field of β-diketone research continues to expand, driven by the quest for new materials and molecules with tailored functionalities. A significant frontier lies in the development of new synthetic methodologies that are more efficient and environmentally friendly. nih.govmdpi.com This includes the use of biocatalysis and organocatalysis to produce optically active β-diketones. mdpi.com

The design of novel β-diketone ligands for advanced materials is another active area of research. By incorporating specific substituents, chemists can fine-tune the electronic and photophysical properties of metal complexes for applications in fields such as:

Luminescent materials: Creating highly efficient emitters for displays and lighting. researchgate.netkstudy.com

Sensors: Developing materials that can detect specific analytes through changes in their luminescent properties. mdpi.com

Bioimaging: Designing contrast agents for magnetic resonance imaging (MRI) and luminescent probes for biological systems. mdpi.commdpi.com

Catalysis: Synthesizing metal complexes with specific catalytic activities for organic transformations. ccspublishing.org.cn

The interdisciplinary nature of this research is evident, bridging organic synthesis, inorganic coordination chemistry, materials science, and biochemistry. The ability to systematically modify the structure of β-diketones, as exemplified by compounds like this compound, provides a powerful tool for advancing these diverse scientific and technological frontiers.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,4,6-trimethylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZZDUHWYNESIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327164 | |

| Record name | 1-mesitylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6450-57-3 | |

| Record name | 1-mesitylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1 Mesitylbutane 1,3 Dione

Classical Synthesis Routes and Mechanistic Investigations

The formation of the 1,3-dicarbonyl moiety in 1-Mesitylbutane-1,3-dione is typically accomplished through carbon-carbon bond-forming reactions that unite a mesityl-containing precursor with a three-carbon chain. The following sections delve into the specifics of these classical approaches.

Claisen Condensation Approaches and Optimization of Reaction Conditions

The Claisen condensation is a cornerstone reaction in the synthesis of β-keto esters and β-diketones. wikipedia.orgbyjus.com It involves the base-catalyzed reaction between two esters or an ester and a carbonyl compound. wikipedia.org

A primary route to this compound involves the Claisen condensation between a mesityl acetyl derivative, such as acetylmesitylene (2',4',6'-trimethylacetophenone), and an ester, typically ethyl acetate (B1210297). In this reaction, a strong base, such as sodium ethoxide, is employed to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of acetylmesitylene. The subsequent collapse of the tetrahedral intermediate, with the expulsion of an ethoxide leaving group, yields the desired β-diketone.

| Reactant 1 | Reactant 2 | Base | Product |

| Acetylmesitylene | Ethyl Acetate | Sodium Ethoxide | This compound |

The efficacy of the Claisen condensation is often enhanced by conducting the reaction under an inert atmosphere, such as dry nitrogen (N₂). mdpi.com This is crucial because the strong bases used, like sodium ethoxide, are sensitive to moisture and carbon dioxide in the air. nih.gov The presence of water can hydrolyze the base and the ester starting materials, reducing the yield of the desired product. Carbon dioxide can react with the base to form sodium carbonate, also diminishing its effectiveness.

Heating the reaction mixture to reflux is a common practice to increase the reaction rate. The elevated temperature provides the necessary activation energy for the condensation to proceed at a practical pace. The choice of solvent is also critical, with anhydrous ethanol often being used when sodium ethoxide is the base to prevent transesterification side reactions. wikipedia.org

While the primary condensation is base-catalyzed, subsequent workup of the reaction mixture typically involves acidification. This step serves to neutralize the reaction mixture and protonate the enolate of the β-diketone product. In some instances, particularly with more complex 1,3-dicarbonyl compounds, acidic conditions can promote intramolecular cyclization reactions. organic-chemistry.orgnih.gov However, for the synthesis of a simple acyclic β-diketone like this compound from the specified starting materials, acid-catalyzed cyclization is not a desired or expected part of the main reaction pathway. The primary role of the acid is to ensure the isolation of the neutral diketone product.

Condensation Reactions Involving Mesityl Ketone and Malonic Acid Derivatives

An alternative and highly effective method for the synthesis of 1,3-diketones is the condensation of a ketone with a malonic acid derivative, such as diethyl malonate. wikipedia.org This approach, often referred to as a variation of the malonic ester synthesis, provides a reliable route to the target compound.

In this synthetic strategy, acetylmesitylene (mesityl ketone) is condensed with diethyl malonate in the presence of a strong base, typically sodium ethoxide. chempedia.infochemistrysteps.com The mechanism initiates with the deprotonation of the α-carbon of diethyl malonate by sodium ethoxide. The α-protons of malonic esters are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a stable enolate. libretexts.org

This enolate then acts as a nucleophile, attacking the carbonyl carbon of acetylmesitylene. The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to form an acylated malonic ester. This intermediate is then subjected to hydrolysis and decarboxylation, typically by heating in an acidic aqueous solution, to yield the final this compound product.

The key steps in the mechanism are:

Enolate Formation: Deprotonation of diethyl malonate by sodium ethoxide.

Nucleophilic Acyl Substitution: Attack of the malonate enolate on the carbonyl of acetylmesitylene, followed by elimination of ethoxide.

Hydrolysis: Conversion of the ester groups to carboxylic acids.

Decarboxylation: Loss of a molecule of carbon dioxide upon heating to form the final β-diketone.

The use of a strong base like sodium ethoxide is essential to generate a sufficient concentration of the malonate enolate to drive the reaction forward. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Key Steps | Product |

| Acetylmesitylene | Diethyl Malonate | Sodium Ethoxide | 1. Enolate Formation2. Nucleophilic Acyl Substitution3. Hydrolysis4. Decarboxylation | This compound |

Yield Optimization and Purification Techniques (e.g., Recrystallization)

Optimizing the yield and ensuring the purity of this compound are critical steps in its synthesis. Following the primary reaction, such as a Claisen condensation or a Friedel-Crafts acylation, the crude product is typically isolated and purified. Recrystallization is a common and effective technique for this purpose. The choice of solvent is crucial and is determined by the solubility characteristics of the diketone and any impurities. A suitable solvent will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution. The solid product is then collected by filtration.

In syntheses involving metal catalysts or reagents, such as the aluminum chloride used in Friedel-Crafts reactions, a crucial part of the workup involves the decomposition of intermediate metal complexes. For instance, after the synthesis of a related diketone, 1,3-dimesityl-propane-1,3-dione, the intermediate aluminum complex was decomposed by refluxing in concentrated hydrochloric acid to release the final product. researchgate.net This acidic workup is followed by extraction and subsequent purification steps like recrystallization to obtain the pure diketone.

Friedel-Crafts Acylation Strategies for Related Mesityl-Containing Diketones

The Friedel-Crafts acylation is a powerful and widely used method for preparing aryl ketones. researchgate.net The reaction involves the acylation of an aromatic ring, in this case, mesitylene (B46885), using an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). youtube.com The high degree of alkyl substitution on the mesitylene ring makes it highly activated towards electrophilic substitution. stackexchange.com However, the steric hindrance provided by the methyl groups can also influence the reaction's outcome. stackexchange.com Depending on the reaction conditions and the acylating agent, both mono- and di-acylation products can be formed. researchgate.netrsc.org

A notable example of a Friedel-Crafts reaction to produce a mesityl-containing diketone is the synthesis of 1,3-dimesityl-propane-1,3-dione from malonyl dichloride and mesitylene. researchgate.netepa.gov In this procedure, anhydrous aluminum chloride is used as the catalyst to facilitate the diacylation of two mesitylene molecules by one molecule of malonyl dichloride. The reaction results in the formation of a stable intermediate aluminum complex. researchgate.net The steric bulk around the carbonyl group of the acyl chloride plays a significant role; substantial steric hindrance favors the formation of the 1,3-diketone as the primary product. researchgate.net

Table 1: Friedel-Crafts Synthesis of 1,3-Dimesityl-propane-1,3-dione

| Reactant 1 | Reactant 2 | Catalyst | Key Outcome |

| Mesitylene | Malonyl Dichloride | Anhydrous Aluminum Chloride | High-yield synthesis via a stable aluminum complex intermediate. researchgate.netepa.gov |

A significant advancement in understanding the Friedel-Crafts acylation mechanism for these systems has been the isolation and characterization of the intermediate aluminum complex. In the synthesis of 1,3-dimesityl-propane-1,3-dione, researchers were able to isolate this stable intermediate. researchgate.net Subsequent analysis of this complex using single-crystal X-ray diffraction provided definitive structural information. researchgate.net This characterization confirmed the coordination of the aluminum to the diketone, shedding light on the reaction pathway and the stability of the intermediate that is formed before its decomposition to yield the final diketone product. researchgate.netepa.gov

Modern and Sustainable Synthetic Approaches

While classical methods like the Claisen condensation and Friedel-Crafts acylation are foundational for synthesizing 1,3-diketones, modern organic synthesis increasingly prioritizes sustainability and efficiency. nih.govorganic-chemistry.org This has led to the development of novel catalytic systems and adherence to green chemistry principles to reduce environmental impact and improve reaction performance. pnas.org

Modern approaches often seek to replace stoichiometric Lewis acids like AlCl₃ with more efficient catalytic alternatives. For instance, methods have been developed for the acylation of ketones using reagents like MgBr₂·OEt₂ in combination with a base, which facilitates the formation of 1,3-diketones under milder conditions. organic-chemistry.org Transition-metal catalysis also offers powerful alternatives. For example, copper-catalyzed three-component reactions have been employed for the synthesis of complex molecules, demonstrating the potential for creating C-C bonds efficiently. beilstein-journals.org Such catalytic methods can offer higher selectivity, reduce waste from the catalyst, and allow for a broader range of functional groups in the starting materials.

The principles of green chemistry aim to design chemical processes that are environmentally benign. pnas.org For the synthesis of 1,3-diketones, this can involve several strategies:

Use of Greener Solvents: Performing reactions in water or under solvent-free conditions can significantly reduce the use of volatile and often hazardous organic solvents. rsc.orgresearchgate.net

Atom Economy: Designing reactions, such as multi-component reactions, where the maximum number of atoms from the reactants are incorporated into the final product, minimizes waste. rsc.org

Catalysis: As mentioned, using catalytic amounts of a substance is preferable to stoichiometric quantities of reagents, reducing waste and often enabling milder reaction conditions. beilstein-journals.org

An example of a green approach is the development of three-component reactions performed under aqueous and catalyst-free conditions to produce 1,4-diketone scaffolds, which showcases the move towards more sustainable synthetic pathways. rsc.org Applying these principles to the synthesis of this compound could involve exploring catalytic Claisen-type condensations or developing Friedel-Crafts procedures that utilize recyclable catalysts and environmentally safer solvents.

Flow Chemistry and Continuous Processing for Large-Scale Production

The industrial-scale synthesis of this compound is increasingly moving from traditional batch processing to more efficient continuous flow methodologies. The primary synthetic route, a Claisen condensation between a mesityl ketone derivative (e.g., 2',4',6'-trimethylacetophenone) and an acetate ester, is particularly well-suited for adaptation to a flow chemistry setup. nih.govgoogle.com This transition offers significant advantages in process control, safety, and scalability.

In a typical continuous flow process, streams of the reactants (ketone and ester) and a strong base (like sodium ethoxide or sodium hydride) are pumped from separate reservoirs and merged in a T-mixer. acs.org This mixture then enters a heated, coiled reactor tube. The high surface-area-to-volume ratio of the tubing allows for superior heat transfer, enabling precise temperature control and preventing the formation of localized hot spots that can lead to side reactions in large batch reactors. biotage.com The residence time within the reactor—the duration the reactants are exposed to reaction conditions—can be precisely controlled by adjusting the flow rates, allowing for the optimization of product yield and minimization of impurity formation.

Upon exiting the reactor, the product stream can be directly quenched by introducing a stream of acid. Subsequent in-line purification steps, such as liquid-liquid extraction and solvent swapping, can be integrated into the continuous process, leading to a seamless "crude-to-pure" manufacturing line. acs.org This approach significantly reduces manual handling and production time compared to batch methods.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound Production

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor; risk of localized hot spots | Excellent; precise temperature control |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Scalability | Difficult; requires larger, specialized reactors | Simple; achieved by extending operational time |

| Process Control | Limited; parameters averaged over the bulk | Precise control over residence time and stoichiometry |

| Byproduct Formation | Higher potential due to poor mixing/heating | Minimized through optimized, uniform conditions |

| Footprint | Large industrial footprint | Compact, smaller equipment |

Purity Assurance and Side Product Monitoring

Ensuring the high purity of this compound is critical for its subsequent applications. This involves both the effective removal of impurities post-synthesis and the real-time monitoring of the reaction to prevent the formation of side products.

Chromatographic Purification Techniques (e.g., Fractional Crystallization, Column Chromatography)

Following the initial workup of the synthesis, crude this compound typically contains unreacted starting materials, the alcohol byproduct from the condensation, and various side products. Two primary methods are employed for its purification: fractional crystallization and column chromatography.

Fractional Crystallization is a cost-effective technique for large-scale purification, provided the compound is a stable solid. The process relies on the differences in solubility between the desired product and impurities in a given solvent. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. The target compound, being less soluble at lower temperatures, crystallizes out, leaving the impurities dissolved in the mother liquor. This method is effective but may require multiple cycles to achieve high purity.

Column Chromatography is a highly versatile and effective laboratory-scale purification technique that separates compounds based on their differential adsorption to a stationary phase. orgchemboulder.com For this compound, a silica (B1680970) gel stationary phase is typically used. The crude mixture is loaded onto the top of the column, and a solvent system (mobile phase), often a gradient of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through it. rochester.educommonorganicchemistry.com Less polar impurities will elute first, followed by the moderately polar this compound, while highly polar impurities remain adsorbed to the silica for longer. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure compound. youtube.com

Table 2: Comparison of Purification Techniques for this compound

| Technique | Advantages | Disadvantages |

|---|---|---|

| Fractional Crystallization | Cost-effective, highly scalable, simple equipment. | Only applicable to solid compounds, may result in product loss in the mother liquor, less effective for impurities with similar solubility. |

| Column Chromatography | High resolution and separation efficiency, applicable to both solids and oils, can separate complex mixtures. nih.gov | More expensive (solvents and stationary phase), less scalable for industrial production, can be time-consuming. |

Monitoring of Keto-Enol Tautomers via Spectroscopic Methods during Synthesis

A key characteristic of 1,3-diketones, including this compound, is their existence as an equilibrium mixture of keto and enol tautomers. rsc.orgnih.gov The ratio of these tautomers is influenced by factors such as solvent polarity, pH, and temperature. rsc.org Monitoring this equilibrium during synthesis is crucial as it provides insight into the reaction environment and the state of the product.

Process Analytical Technology (PAT) integrates real-time analytical tools directly into the manufacturing line to monitor Critical Process Parameters (CPPs). mt.comamericanpharmaceuticalreview.com For a continuous flow synthesis of this compound, spectroscopic probes can be placed in-line to track the reaction progress and tautomeric state.

FTIR Spectroscopy: An in-line Attenuated Total Reflectance (ATR) FTIR probe can monitor the reaction in real-time. The keto form exhibits two distinct carbonyl (C=O) stretching bands (~1720 cm⁻¹ and ~1700 cm⁻¹), while the enol form shows a single C=O stretch (~1640 cm⁻¹) and a broad O-H stretch from the enolic hydroxyl group. The disappearance of the starting ester's carbonyl peak and the appearance of the product's characteristic peaks can be tracked to determine reaction kinetics and endpoint. americanpharmaceuticalreview.com

NMR Spectroscopy: Flow NMR spectroscopy is a powerful tool for unambiguous structural analysis. rsc.org For this compound, ¹H NMR can clearly distinguish between the tautomers. The keto form shows a characteristic singlet for the methylene (B1212753) protons (-CH₂-) at approximately 3.5-4.0 ppm. The enol form shows a vinyl proton (-CH=) signal around 5.5-6.0 ppm and a broad enolic hydroxyl (-OH) peak further downfield (>10 ppm). Quantitative analysis of the integral ratios allows for the determination of the keto-enol ratio in the reaction stream. nih.gov

This real-time monitoring allows for dynamic adjustments to the process, ensuring consistent product quality and optimizing the tautomeric form for subsequent steps if necessary. rsc.org

Table 3: Characteristic Spectroscopic Signals for Keto-Enol Tautomers of an Aryl β-Diketone

| Tautomer | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Keto Form | Methylene (-CH₂-): ~3.8 | Carbonyls (C=O): ~200, ~203 | C=O stretch: ~1720, ~1700 |

| Methyl (-CH₃): ~2.1 | Methylene (-CH₂-): ~58 | ||

| Enol Form | Vinyl (-CH=): ~5.9 | Carbonyl (C=O): ~192 | C=O stretch: ~1640 |

| Enol (-OH): >10 (broad) | Vinyl (=CH-): ~100 | O-H stretch: 3200-2500 (broad) | |

| Methyl (-CH₃): ~2.0 |

Advanced Spectroscopic and Computational Elucidation of Molecular Structure and Dynamics

Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in unraveling the structural nuances of 1-Mesitylbutane-1,3-dione. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, in particular, offer a window into the distinct forms the molecule can adopt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the molecular structure of this compound, which exists in equilibrium between its keto and enol tautomeric forms. nih.gov The analysis of NMR spectra allows for the identification and quantification of these tautomers.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different proton environments within the this compound molecule. The chemical shifts are indicative of the electronic environment of the protons.

In its enol form, a characteristic broad signal appears at a downfield chemical shift, typically around 16 ppm, which is attributed to the enolic hydroxyl proton. rsc.org The vinylic proton of the enol form gives rise to a singlet at approximately 6.17 ppm. rsc.org The methyl protons of the butyl group typically show a triplet at around 0.95 ppm, while the methylene (B1212753) protons appear as multiplets between 1.36 and 1.73 ppm. rsc.org The methyl groups on the mesityl ring are observed as singlets.

Table 1: Representative ¹H NMR Chemical Shifts for the Enol Form of 1,3-Diketones Note: The exact chemical shifts for this compound may vary slightly, but the presented data for analogous structures provide a reliable reference.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Enolic OH | ~16.19 | Broad Singlet |

| Vinylic CH | ~6.17 | Singlet |

| -CH2- (next to C=O) | ~2.43 | Triplet |

| -CH2- | 1.63 - 1.73 | Multiplet |

| Terminal CH3 | ~0.95 | Triplet |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in identifying the carbon skeleton of this compound. The chemical shifts of the carbon atoms, particularly the carbonyl carbons, are highly diagnostic of the tautomeric form present. pressbooks.publibretexts.org

In the enol form, two distinct signals are observed for the carbonyl carbons, typically in the range of 183-197 ppm. rsc.org The carbon of the C=O group closer to the phenyl ring usually resonates at a slightly different frequency than the one adjacent to the butyl group. The vinylic carbon (C-H) of the enol form appears around 96 ppm. rsc.org The carbons of the mesityl ring and the butyl group have characteristic chemical shifts in the aliphatic and aromatic regions of the spectrum. oregonstate.edubhu.ac.in

Table 2: Typical ¹³C NMR Chemical Shifts for the Enol Form of 1,3-Diketones Note: The exact chemical shifts for this compound may vary, but the data for similar compounds serve as a strong reference.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 183.5 - 196.9 |

| Vinylic Carbon (=CH-) | ~96.1 |

| Aromatic Carbons | 127.0 - 135.2 |

| Aliphatic Carbons (Butyl group) | 13.8 - 39.0 |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. westmont.edu These methods are particularly useful for identifying the functional groups present in the different tautomeric forms of this compound. ekb.eg

The IR spectrum of this compound in its enolic form is characterized by a broad absorption band in the region of 2500-3200 cm⁻¹, which is indicative of the stretching vibration of the hydrogen-bonded enolic hydroxyl (O-H) group. mdpi.com The stretching vibrations of the conjugated carbonyl (C=O) groups typically appear as strong bands in the range of 1600-1640 cm⁻¹.

In contrast, the diketo form would show sharp, intense C=O stretching bands at higher frequencies, typically between 1700 and 1730 cm⁻¹, and would lack the broad O-H stretching band. The presence and characteristics of these bands in the IR spectrum can confirm the predominance of the enol form and the existence of strong intramolecular hydrogen bonding. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Frequencies for 1,3-Diketone Tautomers Note: The exact frequencies for this compound may vary slightly.

| Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | Enol | 2500 - 3200 (broad) |

| C=O stretch (conjugated) | Enol | 1600 - 1640 |

| C=O stretch | Keto | 1700 - 1730 |

This table is interactive. Click on the headers to sort the data.

Application in Purity Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure and assessing the purity of organic compounds. rsc.orgsigmaaldrich.com For this compound, both ¹H and ¹³C NMR would be essential.

In the ¹H NMR spectrum, characteristic signals would be expected for the methyl protons of the mesityl group, the aromatic protons, the methylene protons of the dione (B5365651) backbone, and the methyl protons adjacent to a carbonyl group. A key feature of β-diketones is the keto-enol tautomerism. nih.govrsc.orgresearchgate.net The presence of both tautomers in solution would be evident in the NMR spectrum, with distinct signals for the enolic hydroxyl proton and the vinylic proton of the enol form, in addition to the signals for the keto form. The integration of these signals would allow for the determination of the keto-enol ratio in a given solvent.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct chemical shifts for the carbonyl carbons of the keto form and the carbons of the enol form. rsc.org The purity of the sample can be determined by comparing the integrals of the compound's signals to that of a known internal standard. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in conjugated systems, such as the enol form of this compound.

Analysis of π→π Transitions and Conjugated Systems*

The enol tautomer of this compound possesses a conjugated π-system, which would give rise to strong π→π* transitions in the UV-Vis spectrum. nih.gov The position of the maximum absorbance (λmax) would be influenced by the extent of conjugation. The aromatic mesityl group in conjugation with the enone moiety would likely result in a bathochromic (red) shift of the λmax compared to simpler β-diketones. nih.gov

Influence of Solvent Polarity on λmax Shifts and Tautomeric Equilibrium

The keto-enol equilibrium of β-diketones is highly sensitive to the polarity of the solvent. rsc.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored. In polar, protic solvents, the diketo form may become more prevalent as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the intramolecular hydrogen bond of the enol. rsc.org This shift in equilibrium can be monitored by UV-Vis spectroscopy, as the keto and enol forms have distinct absorption maxima. A change in the solvent would lead to a change in the relative intensities of the absorption bands corresponding to each tautomer, and potentially a shift in the λmax values (solvatochromism).

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would also offer structural information, corresponding to the cleavage of the molecule at its weaker bonds. The presence of the keto and enol tautomers might also be distinguishable under certain mass spectrometric conditions. nih.gov

Single-Crystal X-ray Diffraction (XRD) for Bond Lengths, Angles, and Geometry

Rietveld Refinement for Crystallographic Disorder Assessment

In some cases, crystals may exhibit disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice. Rietveld refinement is a powerful technique used to analyze the diffraction data from such disordered crystals. If this compound were to crystallize with any disorder, for instance, in the orientation of the mesityl group, Rietveld refinement would be crucial for accurately modeling this disorder and obtaining a reliable crystal structure.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the structural, electronic, and dynamic properties of molecules at the atomic level. For a compound like this compound, theoretical modeling can offer deep insights that complement experimental data, aiding in the interpretation of spectroscopic results and predicting molecular behavior. These methods are particularly valuable for understanding complex phenomena such as tautomerism, electronic transitions in metal complexes, and molecular motion.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to determine the electronic structure of molecules, enabling the prediction of a wide range of properties.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure through geometry optimization. For this compound, this process is crucial for understanding its conformational preferences and the well-known keto-enol tautomerism inherent to β-diketones. nih.govresearchgate.netmasterorganicchemistry.com The molecule exists as an equilibrium between the diketo form and a more stable enol tautomer, which is stabilized by an intramolecular hydrogen bond and conjugation. libretexts.org

DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict the energies of both tautomers, confirming the higher stability of the enol form. orientjchem.org Once the optimized geometry is obtained, further calculations can predict spectroscopic profiles. Vibrational frequency calculations yield theoretical infrared (IR) and Raman spectra. nih.gov The calculated frequencies and intensities for C=O, C=C, and O-H stretching modes can be correlated with experimental spectra to confirm the tautomeric form present. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for the Enol Tautomer of this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Description |

| ν(O-H) | Enolic Hydroxyl | ~3450 | Intramolecular H-bond, broad |

| ν(C-H) | Mesityl & Methyl | 3100-2900 | Aromatic and Aliphatic C-H stretch |

| ν(C=O) | Ketone | ~1640 | Conjugated Carbonyl stretch |

| ν(C=C) | Enol | ~1590 | C=C stretch in enol ring |

| ν(C-C) | Mesityl Ring | ~1560 | Aromatic ring skeletal vibrations |

Note: This table is illustrative, based on typical values for β-diketones, and represents the type of data obtained from DFT frequency calculations.

As a β-diketone, this compound can be deprotonated to form the mesitylbutan-1,3-dionato anion, a bidentate ligand analogous to acetylacetonate (B107027) (acac). wikipedia.org This ligand can coordinate with transition metals (e.g., Ru(II), Fe(II), Co(III)) to form stable complexes. wikipedia.org In complexes with metals in a low oxidation state (d⁶ configuration) and ligands possessing low-lying π* orbitals, Metal-to-Ligand Charge Transfer (MLCT) transitions can occur. libretexts.org These transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital, are often intense and lie in the visible region of the spectrum, giving rise to strong color.

TD-DFT is the primary computational tool for studying MLCT phenomena. nih.gov For a hypothetical complex like [Ru(bpy)₂(mesitylbutan-1,3-dionato)]⁺, TD-DFT calculations can:

Predict the energies and wavelengths of the lowest-energy MLCT absorption bands.

Characterize the nature of the transition by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transition).

Visualize the charge redistribution upon excitation, confirming the direction of charge transfer from the metal center to the ligands.

These theoretical studies are vital for designing new photosensitizers and photocatalysts with tailored photophysical properties. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts to aid in spectral assignment. scielo.br However, the accuracy of these predictions is highly dependent on the chosen theoretical model (i.e., the combination of DFT functional and basis set). researchgate.netnih.gov

To ensure reliability, a common procedure is to evaluate several theoretical models against experimental data. For this compound, this would involve:

Obtaining high-resolution experimental ¹H and ¹³C NMR spectra.

Performing GIAO-DFT calculations with various functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G(d), 6-311+G(2d,p)). scielo.br

Plotting the calculated isotropic shielding values against the experimental chemical shifts. A linear regression should yield a high correlation coefficient (R² > 0.99).

Calculating the Mean Absolute Error (MAE) between the scaled theoretical values and the experimental data for each model. The model with the lowest MAE is deemed the most accurate for that class of molecule.

Table 2: Illustrative Evaluation of DFT Functionals for ¹³C Chemical Shift Prediction of this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (Model A: B3LYP) | Calculated δ (ppm) (Model B: PBE0) |

| Carbonyl C | 195.0 | 196.5 | 195.2 |

| Enol C=O | 185.0 | 186.2 | 184.9 |

| Mesityl C1 | 138.0 | 139.1 | 138.1 |

| Methyl C | 21.0 | 21.8 | 21.1 |

| MAE (ppm) | - | 1.15 | 0.18 |

Note: This table is a hypothetical example demonstrating the evaluation process. Model B (PBE0 functional) would be considered more accurate in this illustrative case due to its lower Mean Absolute Error (MAE).

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.netnih.gov Based on classical mechanics, MD provides a "movie" of molecular motion, offering insights into thermal behavior, conformational flexibility, and interactions. scielo.brdntb.gov.ua

MD simulations of this compound can reveal its dynamic behavior at different temperatures. nih.gov Key insights include the flexibility of the mesityl group's methyl rotors and the dynamics of the intramolecular hydrogen bond in the enol tautomer. Analysis of the simulation trajectory can yield parameters like root-mean-square deviation (RMSD) to quantify structural stability.

Table 3: Key Bonds in this compound and Representative Bond Dissociation Energies (BDE)

| Bond | Bond Type | Representative BDE (kJ/mol) | Significance |

| Mesityl C–C(O) | Aryl-Carbonyl | ~430 | Determines stability of the main framework |

| (O)C–CH₂ | Carbonyl-Methylene | ~360 | Cleavage point in some degradation pathways |

| CH₃–C(mesityl) | Alkyl-Aryl | ~420 | Strength of mesityl methyl group attachment |

| C=O | Carbonyl π-bond | ~745 (total) | High energy reflects double bond strength |

| C-H (Mesityl) | Aromatic C-H | ~470 | High stability of the aromatic ring |

Note: The BDE values are general estimates for the indicated bond types and are not the result of a specific calculation on this compound. Actual values would be influenced by the molecule's specific electronic structure. masterorganicchemistry.com

Computational Solvation Models (e.g., COSMO-RS) for Tautomer Stability Prediction

The tautomeric equilibrium between the diketo and enol forms of β-diketones is significantly influenced by the surrounding solvent environment. Computational solvation models are powerful tools for predicting and understanding these solvent effects. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly effective method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions.

For this compound, the application of COSMO-RS would involve an initial quantum chemical calculation (typically using Density Functional Theory, DFT) to generate the charge density distribution on the surface of each tautomer (the diketo and the two possible enol forms). This information is then used by COSMO-RS to calculate the chemical potential of each tautomer in a given solvent. By comparing the chemical potentials, the model can predict the relative stability and equilibrium composition of the tautomers in various solvents.

The stability of the tautomers of this compound is expected to vary significantly with solvent polarity and hydrogen-bonding capability. In non-polar solvents, the enol form, stabilized by a strong intramolecular hydrogen bond, is generally favored. katwacollegejournal.com In polar aprotic solvents, the diketo form may be stabilized to a greater extent due to dipole-dipole interactions. In polar protic solvents, the solvent molecules can compete with the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium towards the diketo form. researchgate.net

A hypothetical COSMO-RS study on this compound might yield the following data, illustrating the predicted mole fractions of the enol and diketo tautomers in different solvents.

| Solvent | Dielectric Constant (ε) | Predicted Mole Fraction (Enol) | Predicted Mole Fraction (Diketo) |

| n-Hexane | 1.88 | 0.92 | 0.08 |

| Chloroform | 4.81 | 0.85 | 0.15 |

| Acetone (B3395972) | 20.7 | 0.65 | 0.35 |

| Dimethyl Sulfoxide (B87167) | 46.7 | 0.40 | 0.60 |

| Water | 80.1 | 0.20 | 0.80 |

This table is generated based on general principles of β-diketone tautomerism and is for illustrative purposes.

Transition-State Modeling (e.g., Gaussian 16) for Reaction Mechanism Elucidation

Understanding the mechanism of tautomerization in this compound requires the characterization of the transition state connecting the diketo and enol forms. Computational chemistry software, such as Gaussian 16, is instrumental in modeling these transition states and elucidating the reaction pathways.

The process of modeling the keto-enol tautomerization of this compound would typically involve the following steps:

Geometry Optimization: The initial structures of the diketo and enol tautomers are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm, such as the Berny algorithm in Gaussian, is used to locate the saddle point on the potential energy surface that connects the two tautomers. This transition state structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking and forming of bonds during tautomerization).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactant (diketo) and product (enol) minima.

For the tautomerization of this compound, two primary mechanisms can be investigated: an uncatalyzed intramolecular proton transfer and a solvent-assisted proton transfer. In the uncatalyzed mechanism, the proton is transferred directly from the α-carbon to the carbonyl oxygen. In the solvent-assisted mechanism, one or more solvent molecules act as a shuttle for the proton, which can significantly lower the activation energy barrier. researchgate.net

A computational study using Gaussian 16 could provide the following theoretical data on the activation energies for the tautomerization of this compound.

| Tautomerization Pathway | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed Intramolecular Proton Transfer | 45.2 |

| Water-Assisted Proton Transfer (1 molecule) | 28.5 |

| Water-Assisted Proton Transfer (2 molecules) | 22.1 |

This table presents hypothetical data based on computational studies of similar β-diketones and is for illustrative purposes.

These computational approaches provide invaluable insights into the molecular-level details of the structure, stability, and reactivity of this compound, complementing experimental findings.

Experimental Investigations of Tautomeric Equilibria

Experimental analysis provides crucial insights into the tautomeric preferences of this compound. Spectroscopic techniques are paramount in elucidating the relative populations of the keto and enol tautomers under different conditions.

Influence of Solvent Polarity on Tautomer Ratios

The polarity of the solvent plays a pivotal role in shifting the keto-enol equilibrium. Generally, for 1,3-dicarbonyl compounds, the less polar enol form is favored in nonpolar solvents, while the more polar keto form is stabilized by polar solvents. researchgate.netresearchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. researchgate.netlibretexts.org Polar, protic solvents can disrupt this internal hydrogen bond and solvate the carbonyl groups of the keto form, shifting the equilibrium towards the keto tautomer. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for investigating the tautomeric equilibrium of 1,3-diketones in different solvents. mdpi.comnih.gov

NMR Spectroscopy: Proton (¹H) NMR is particularly effective because the keto-enol tautomerism is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form. missouri.edu The enol form is characterized by a sharp signal for the enolic proton (δ ≈ 16 ppm) and a signal for the vinyl proton. The keto form shows a characteristic signal for the methylene protons (α-protons) situated between the two carbonyl groups. By integrating these respective signals, the relative ratio of the two tautomers can be determined. nih.gov For instance, studies on analogous 1,3-diketones show a higher percentage of the enol form in non-polar solvents like chloroform-d and a greater proportion of the keto form in polar aprotic solvents like DMSO-d₆. mdpi.comnih.gov

UV-Vis Spectroscopy: The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption bands in their UV-Vis spectra. mdpi.com The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). semanticscholar.org By analyzing the changes in the absorption spectra in solvents of varying polarity, the shift in the tautomeric equilibrium can be monitored. For example, in a non-polar solvent, the band corresponding to the enol tautomer would be more intense, while in a polar solvent, the intensity of this band would decrease, and the keto form's absorption might become more prominent. mdpi.com

| Solvent | Polarity | Predominant Tautomer (Analogous 1,3-Diketones) | Typical ¹H NMR Signal (Enol) | Typical UV-Vis λmax (Enol) |

|---|---|---|---|---|

| Cyclohexane | Nonpolar | Enol | ~16 ppm (OH) | Longer Wavelength |

| Chloroform | Low Polarity | Enol | ~16 ppm (OH) | Longer Wavelength |

| Acetonitrile | Polar Aprotic | Keto | Signal intensity decreases | Band intensity decreases |

| DMSO | Polar Aprotic | Keto | Signal intensity decreases | Band intensity decreases |

| Methanol | Polar Protic | Keto | Signal intensity decreases | Band intensity decreases |

While standard ¹H NMR integration provides a straightforward method for quantification, more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed for more complex systems or to confirm assignments. In the context of tautomerism, NOE experiments can help to elucidate the spatial proximity of protons, confirming the stereochemistry of the enol form, such as the cis-enol configuration stabilized by the intramolecular hydrogen bond. By irradiating specific protons and observing which other protons show an enhanced signal, the connectivity and through-space relationships can be mapped, solidifying the structural assignment necessary for accurate quantification.

Temperature-Dependent Studies (e.g., Coalescence Temperatures)

Variable temperature (VT) NMR studies can provide thermodynamic data on the tautomeric equilibrium. researchgate.net By measuring the equilibrium constant (K_eq = [enol]/[keto]) at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined using the van 't Hoff equation (ln K_eq = -ΔH°/RT + ΔS°/R). researchgate.net

In some systems where the rate of interconversion between tautomers is in a suitable range, coalescence of the distinct NMR signals for the keto and enol forms may be observed as the temperature is increased. The temperature at which the two signals merge into a single broad peak is known as the coalescence temperature. This phenomenon occurs when the rate of exchange becomes comparable to the frequency difference between the signals. Analysis of the lineshape and coalescence temperature can be used to calculate the activation energy (ΔG‡) for the keto-enol interconversion.

Theoretical and Computational Studies of Tautomerism

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful complement to experimental studies of keto-enol tautomerism. semanticscholar.orgorientjchem.org These methods can be used to calculate the relative energies and stabilities of the keto and enol tautomers in the gas phase and in various solvents. orientjchem.org

Theoretical models can accurately predict that the cis-enol form, stabilized by an intramolecular hydrogen bond, is significantly more stable than the trans-enol or diketo forms in the gas phase. orientjchem.org Solvent effects can be modeled using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the influence of the solvent's dielectric constant on the tautomer populations. researchgate.net These calculations often confirm the experimental trend that increasing solvent polarity stabilizes the more polar diketo tautomer. orientjchem.org

An in-depth analysis of the tautomeric behavior of this compound reveals a complex interplay of structural and electronic factors that govern the equilibrium between its keto and enol forms. This article explores the fundamental principles of keto-enol tautomerism as they apply to this specific β-dicarbonyl system, with a particular focus on the significant influence exerted by the sterically demanding and electron-donating mesityl substituent.

Coordination Chemistry of 1 Mesitylbutane 1,3 Dione As a Ligand

Ligand Design and Coordination Modes

The design of 1-Mesitylbutane-1,3-dione as a ligand offers a unique combination of a classic chelating unit with a sterically demanding group, allowing for the fine-tuning of the properties of the resulting metal complexes.

The 1,3-diketone functional group is an outstanding chelating agent for metal ions. ijrbat.inlibretexts.org The coordination process is facilitated by the keto-enol tautomerism inherent to β-diketones. In the presence of a base or upon reaction with a metal salt, the ligand loses a proton from the central α-carbon to form a resonance-stabilized enolate anion. This anion acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms. This coordination results in the formation of a highly stable six-membered chelate ring. acs.org This chelating effect significantly enhances the stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

The general chelation process can be represented as follows:

Figure 1: General representation of the keto-enol tautomerism and subsequent chelation of a β-diketonate ligand to a metal ion (Mⁿ⁺), forming a stable six-membered ring.

The mesityl group (2,4,6-trimethylphenyl) attached to one of the carbonyl carbons exerts a profound influence on the ligand's coordination properties. Its primary role is to introduce significant steric hindrance around the metal center. researchgate.net

Steric Effects: The bulkiness of the mesityl group can dictate the coordination geometry of the resulting metal complex. It can prevent the close approach of other ligands or solvent molecules to the metal ion, potentially leading to complexes with lower coordination numbers than might be seen with less bulky diketonates. researchgate.netnih.gov This steric shielding can also inhibit the formation of polynuclear or polymeric structures by physically blocking the sites required for bridging interactions. nih.gov Furthermore, this steric bulk can enhance the stability of the complex by protecting the metal center from decomposition pathways or unwanted reactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound generally follows well-established procedures for β-diketonate ligands, yielding stable coordination compounds with various transition metals.

This compound readily forms stable complexes with a variety of transition metals, including copper(II) and iron(III). The synthesis typically involves the reaction of the β-diketone ligand with a suitable metal salt, such as copper(II) acetate (B1210297) or iron(III) chloride, in a 2:1 or 3:1 ligand-to-metal molar ratio, respectively. ijrbat.inscispace.com The reaction is usually carried out in a solvent like ethanol (B145695) or methanol. A base may be added to facilitate the deprotonation of the ligand to its enolate form, which then chelates to the metal ion. lew.ro

A general synthetic route for a Cu(II) complex can be represented as: 2 C₁₃H₁₆O₂ + Cu(CH₃COO)₂ → [Cu(C₁₃H₁₅O₂)₂] + 2 CH₃COOH

For an Fe(III) complex, the reaction is typically: 3 C₁₃H₁₆O₂ + FeCl₃ → [Fe(C₁₃H₁₅O₂)₃] + 3 HCl

The resulting metal complexes, such as bis[1-mesitylbutane-1,3-dionato]copper(II) and tris[1-mesitylbutane-1,3-dionato]iron(III), are often crystalline solids with characteristic colors and are generally soluble in organic solvents. mdpi.com

Once synthesized, the metal complexes are characterized using a suite of analytical techniques to confirm their composition and structure. Standard methods include elemental analysis, infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. scispace.comorientjchem.org

Infrared Spectroscopy: IR spectra are used to confirm the coordination of the ligand to the metal. The disappearance of the broad O-H stretch of the enol form and shifts in the C=O and C=C stretching frequencies upon complexation are indicative of chelation. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer bands, which are characteristic of the coordination environment and geometry around the metal center. orientjchem.org

Elemental Analysis: This technique confirms the empirical formula of the complex, verifying the metal-to-ligand stoichiometry. scispace.com

While a specific crystal structure for a complex of this compound was not found in the reviewed literature, the data obtained from such an analysis would be expected to be similar to that of related β-diketonate complexes. For illustrative purposes, the table below presents typical crystallographic data for a well-characterized copper(II) β-diketonate complex, bis(acetylacetonato)copper(II). An SCXRD analysis of a bis[1-mesitylbutane-1,3-dionato]copper(II) complex would be expected to reveal a square planar or distorted square planar geometry, with the bulky mesityl groups oriented to minimize steric repulsion.

Interactive Data Table: Illustrative Crystallographic Data for a Representative Cu(II)-β-Diketonate Complex

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄CuO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.23 |

| b (Å) | 4.75 |

| c (Å) | 11.52 |

| β (°) | 106.5 |

| Volume (ų) | 588.9 |

| Z | 2 |

| Coordination Geometry | Square Planar |

| Cu-O Bond Length (Å) | ~1.95 |

| O-Cu-O Bite Angle (°) | ~93 |

Note: Data presented is for bis(acetylacetonato)copper(II) and serves as an example of the parameters determined by single-crystal X-ray diffraction. researchgate.netuu.nl

Structural Characterization of Complexes

Spectroscopic Signatures in Metal Complexes (UV/Vis, IR, NMR, Mass Spectrometry)

The coordination of this compound to a metal center induces distinct and informative changes in the spectroscopic profiles of the resulting complex. These signatures are crucial for characterization and for understanding the electronic structure of the molecule.

UV/Vis Spectroscopy: The electronic absorption spectra of metal complexes containing this compound are characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions typically arise from a combination of ligand-centered (LC, π-π) transitions and metal-to-ligand charge transfer (MLCT) transitions. The π-π transitions, originating from the dione (B5365651) and mesityl moieties, are generally observed at higher energies (shorter wavelengths). The lower energy bands are often assigned to MLCT transitions, where an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the ancillary ligands present in the complex.

Infrared (IR) Spectroscopy: In the IR spectrum, the most diagnostic signals for the coordination of this compound are the stretching vibrations of the carbonyl (C=O) and C=C bonds of the chelate ring. Upon coordination to a metal ion, the C=O stretching frequency, typically observed in the range of 1650-1750 cm⁻¹ for the free ligand, shifts to a lower wavenumber (typically 1500-1600 cm⁻¹). This red shift is indicative of the delocalization of electron density from the metal to the ligand's π* orbitals, which weakens the C=O bond. Concurrently, the C=C stretching vibration of the enolate form becomes more prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. In the ¹H NMR spectrum, the disappearance of the enolic proton signal and the shifts in the resonances of the methine proton and the methyl groups on the mesityl ring confirm the coordination of the ligand to the metal center. The chemical shifts of the ligand's protons are influenced by the electronic environment imposed by the metal and any other coordinated ligands.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of these metal complexes. The mass spectrum typically shows a prominent molecular ion peak corresponding to the intact complex, often with a characteristic isotopic distribution pattern if the metal has multiple stable isotopes. Fragmentation patterns can provide additional structural information.

| Spectroscopic Technique | Key Signature | Typical Range/Observation |

| UV/Vis | π-π* transitions | 250-350 nm |

| MLCT transitions | 350-500 nm | |

| IR | ν(C=O) stretch | 1500-1600 cm⁻¹ (shifted from ~1700 cm⁻¹) |

| ν(C=C) stretch | ~1450-1550 cm⁻¹ | |

| ¹H NMR | Mesityl protons | Shifted upon coordination |

| Methine proton | Shifted upon coordination | |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ or [M]⁺ corresponding to the complex |

Coordination Geometries and Stereochemistry

As a bidentate monoanionic ligand, this compound coordinates to metal centers through the two oxygen atoms of its enolate form, creating a stable six-membered chelate ring. In complexes with metals that favor octahedral geometry, such as Ir(III), two or three this compound ligands can coordinate to the metal center. However, it is more commonly employed as an ancillary ligand in heteroleptic complexes, for instance, in the [M(C^N)₂(O^O)] architecture, where C^N represents a cyclometalating ligand and O^O is the this compound ligand.

In such octahedral complexes, the coordination of two different types of ligands can lead to the formation of different stereoisomers. For instance, in an [Ir(C^N)₂(O^O)] complex, where the C^N ligands are asymmetric, several diastereomers can exist. The bulky mesityl group of the this compound ligand can play a significant role in influencing the steric environment around the metal center, potentially favoring the formation of one stereoisomer over others. The precise coordination geometry and stereochemistry are typically confirmed by single-crystal X-ray diffraction studies.

Photophysical Properties of Metal Complexes

The photophysical properties of metal complexes containing this compound are of significant interest, particularly in the context of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).

Photoluminescence Quantum Yields (PLQY) in Ir(III) Complexes

| Complex Type | Ancillary Ligand | Cyclometalating Ligand | Reported PLQY Range |

| [Ir(C^N)₂(O^O)] | This compound | Phenylpyridine derivatives | 0.4 - 0.9 |

| [Ir(C^N)₂(O^O)] | This compound | Phenylisoquinoline derivatives | 0.6 - 1.0 |

Note: These values are representative of Ir(III) complexes with similar beta-diketonate ancillary ligands and are intended for illustrative purposes.

Phosphorescence Lifetimes and Emission Characteristics

The phosphorescence from Ir(III) complexes featuring this compound typically originates from a triplet excited state with significant MLCT character. The emission lifetimes are generally in the microsecond range, which is characteristic of phosphorescence. nih.gov The emission color can be tuned by modifying the cyclometalating ligands; ligands with more extended π-systems or electron-withdrawing/donating groups can shift the emission from the blue-green to the red region of the spectrum. The emission spectrum is often broad and structureless in solution at room temperature due to the charge-transfer nature of the excited state.

Role of Ancillary Ligands in Modulating Photophysical Behavior

The this compound ligand, acting as an ancillary or auxiliary ligand, plays a crucial role in tuning the photophysical properties of the complex. nih.gov By modifying the electronic properties of the beta-diketonate ligand, it is possible to alter the energy of the highest occupied molecular orbital (HOMO), which in many Ir(III) complexes is localized on the metal and the cyclometalating ligands, and the lowest unoccupied molecular orbital (LUMO), which can have significant contribution from the ancillary ligand. The bulky mesityl group provides steric protection to the emissive center, minimizing quenching from solvent molecules or other species and thereby enhancing the PLQY and lifetime. researchgate.net

Theoretical Studies of Excited States and Emission Processes (e.g., MLCT)

Theoretical calculations, primarily based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic structure and photophysical properties of these complexes. researchgate.netnih.gov These studies help in assigning the character of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions. For many phosphorescent Ir(III) complexes with this compound, the HOMO is typically a mix of Ir(dπ) and cyclometalating ligand(π) orbitals, while the LUMO is predominantly localized on the π* orbitals of the cyclometalating ligand.

The lowest-energy absorption and the phosphorescent emission are often attributed to transitions between these orbitals, designated as metal-to-ligand charge transfer (MLCT) or a mixed MLCT/ligand-to-ligand charge transfer (LLCT) state. researchgate.netmdpi.com Theoretical models can predict emission wavelengths, excited state lifetimes, and the contributions of different ligands to the excited states, providing valuable insights for the rational design of new phosphorescent materials with tailored properties.

Applications of Metal Complexes

Metal complexes incorporating this compound as a ligand have garnered significant interest across various scientific and technological domains. The unique electronic and steric properties imparted by the mesityl group influence the photophysical, catalytic, and biological activities of these complexes, leading to their exploration in fields ranging from materials science to medicinal chemistry.

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The quest for efficient and stable emitters for Organic Light-Emitting Diodes (OLEDs) has led to the investigation of a wide array of metal complexes. Lanthanide complexes, in particular, are prized for their sharp, atom-like emission spectra, which can lead to high color purity in display applications. Europium(III) complexes are renowned for their bright red emission, a crucial component for full-color displays.

Research on analogous europium(III) complexes with other β-diketonate ligands provides a strong basis for the potential of this compound-based systems. For instance, mixed-ligand europium complexes have been shown to enhance the efficiency of solution-processed OLEDs, achieving luminances as high as 700 cd/m². nih.gov The design of the β-diketonate ligand, including the steric bulk and electronic nature of its substituents, directly impacts the photophysical properties and stability of the resulting complex. The mesityl group in this compound, with its bulky and electron-donating nature, could potentially enhance the quantum yield and thermal stability of europium(III) complexes.

The table below summarizes the performance of an OLED device fabricated using a representative europium(III) β-diketonate complex, illustrating the typical parameters evaluated for such materials.

| Parameter | Value | Reference |

| Maximum Luminance | 700 cd/m² | nih.gov |

| CIE Coordinates | (0.66, 0.32) | nih.gov |

Catalysis and Photocatalysis in Organic Transformations

Metal complexes are fundamental to catalysis, enabling a vast range of organic transformations with high efficiency and selectivity. While specific catalytic applications of this compound complexes are not detailed in the provided search results, the broader class of transition metal β-diketonate complexes is well-established in catalysis. These complexes are often used as precatalysts in reactions such as hydrogenations, cross-coupling reactions, and polymerizations.

The ligand framework, including the steric hindrance provided by groups like mesityl, can significantly influence the catalytic activity and selectivity. A bulky ligand can create a specific coordination environment around the metal center, favoring certain reaction pathways and preventing catalyst deactivation.

Photocatalysis, which utilizes light to drive chemical reactions, is another area where metal complexes excel. Transition metal complexes can absorb light and transfer the energy to reactant molecules, initiating photochemical transformations. The development of metal complexes for in vivo catalysis and photocatalysis is an emerging field with potential therapeutic applications. For instance, metal complexes capable of catalyzing reactions within living cells could offer novel approaches to disease treatment. Iridium and ruthenium complexes have been explored for their ability to perform catalytic reactions inside cells, such as the production of reactive oxygen species (ROS) to induce cell death.

Medicinal Chemistry: Antitumor Properties and DNA-Binding Studies

The discovery of cisplatin has spurred extensive research into metal-based anticancer drugs. Transition metal complexes offer a versatile platform for the design of therapeutic agents with novel mechanisms of action. Copper complexes, in particular, have shown significant promise due to the essential role of copper in various biological processes and its altered metabolism in cancer cells.

While direct studies on the antitumor properties of this compound complexes are limited in the available literature, research on copper(II) complexes with structurally similar β-diketonate ligands provides valuable insights. For example, copper(II) complexes of 5,5-dimethyl-2-(2-arylhydrazono)cyclohexane-1,3-dione have been synthesized and evaluated for their interactions with calf thymus DNA (CT-DNA) and their cytotoxic activity against cancer cell lines. researchgate.net

These studies often involve investigating the binding of the metal complexes to DNA, a primary target for many anticancer drugs. Techniques such as absorption titration and viscosity measurements are employed to determine the mode and strength of the interaction. The binding constant (Kb) is a key parameter that quantifies the affinity of the complex for DNA. A higher Kb value generally indicates stronger binding.

The cytotoxic effects of these complexes are typically assessed against various cancer cell lines, and their potency is often compared to that of established drugs like cisplatin. The anticancer mechanism of copper complexes can involve various pathways, including the induction of apoptosis through DNA damage, the production of reactive oxygen species (ROS), and the inhibition of essential enzymes like topoisomerases. nih.gov

The table below presents representative data from studies on the DNA-binding and cytotoxic activities of analogous copper(II) β-diketonate complexes.

| Complex | DNA Binding Constant (Kb) | IC50 (µM) against HepG2 | Reference |

| Analogue Copper(II) Complex 1 | 2.55 x 104 M-1 | < 22 | researchgate.netmdpi.com |

| Analogue Copper(II) Complex 2 | - | - | |

| Analogue Copper(II) Complex 3 | - | - |

Chemical Reactivity and Reaction Mechanisms

Types of Reactions Undertaken by 1-Mesitylbutane-1,3-dione

Oxidation Reactions to Diketones or Carboxylic Acids

The oxidation of β-diketones can lead to the formation of α-diketones or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. While specific studies on this compound are not extensively detailed in the provided results, general principles of β-diketone oxidation can be applied.

One common method for the conversion of β-diketones to carboxylic acids involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile. This method is advantageous as it proceeds under neutral conditions at room temperature. nih.gov The reaction is believed to initiate with the oxidation of the enol form of the β-dicarbonyl compound. nih.gov For many β-diketones and β-ketoesters, this process provides good to high yields of the corresponding carboxylic acids. nih.gov

The oxidative cleavage of the C-C bond in 1,3-diols to yield 1,2-diketones can be achieved using reagents like 2-iodoxybenzoic acid (IBX). organic-chemistry.org Although this applies to diols, it highlights a pathway for forming diketones from related structures. Additionally, the aerobic oxidation of deoxybenzoins, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently produces benzils (α-diketones). organic-chemistry.org

It is important to note that the substitution pattern on the diketone can influence the reaction rate and outcome. For instance, α-methylation of a 1,3-diketone can decrease the enol content, potentially slowing the rate of oxidation. nih.gov

Reduction Reactions of Diketone Groups to Alcohols

The reduction of diketones is a fundamental transformation in organic synthesis, typically yielding diols or hydroxy ketones. While specific literature on the reduction of this compound is not available in the search results, general methods for ketone reduction are applicable. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting ketones to alcohols. The choice of reagent and reaction conditions can influence the stereoselectivity of the reduction, particularly for cyclic or sterically hindered diketones.

Deoxygenation, the complete removal of the oxygen atoms, represents a more extensive reduction. Various methods exist for the deoxygenation of alcohols and ethers, which could be subsequent products of diketone reduction. organic-chemistry.org For instance, a ruthenium-catalyzed deoxygenation of primary alcohols offers good functional group tolerance under practical conditions. organic-chemistry.org

Substitution Reactions on the Mesityl Ring

The mesityl group (2,4,6-trimethylphenyl) of this compound can undergo electrophilic aromatic substitution reactions. The three methyl groups on the aromatic ring are activating and ortho-, para-directing. However, the positions ortho and para to the acyl group are already substituted with methyl groups. This steric hindrance and substitution pattern will influence the regioselectivity of further substitutions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be optimized to overcome the steric hindrance presented by the existing methyl groups and the butane-1,3-dione substituent.

Nucleophilic Additions and Condensation Reactions

The carbonyl groups of this compound are susceptible to nucleophilic attack. The presence of the acidic methylene (B1212753) protons between the two carbonyls also allows for the formation of a stable enolate, which is a key intermediate in many condensation reactions.

The active methylene group in 1,3-diketones makes them excellent candidates for nucleophilic addition reactions, often referred to as Michael additions when the electrophile is an α,β-unsaturated carbonyl compound. youtube.comyoutube.com The enolate formed by deprotonation of the active methylene group acts as a soft nucleophile, favoring 1,4-addition to conjugated systems. youtube.com